7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrrolo[3,2-d]pyrimidines. This compound is characterized by its unique bicyclic structure, which includes both pyrrole and pyrimidine rings. It has garnered attention due to its potential applications in medicinal chemistry, particularly as a precursor for various pharmaceutical agents.
This compound can be synthesized through several methods, primarily involving reactions that incorporate bromine and chlorine substituents into the pyrrolo[3,2-d]pyrimidine framework. It is classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. The specific arrangement of bromine and chlorine atoms contributes to its chemical reactivity and biological activity.
The synthesis of 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step reactions. One notable method includes the use of 4-hydroxy-7-bromothiophene and pyrimidine in the presence of phosphorus oxychloride (POCl₃). The process can be summarized as follows:
The yield from such reactions can reach up to 89% with high purity levels (around 99.4%) as confirmed by mass spectrometry and nuclear magnetic resonance spectroscopy .
The molecular formula for 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is C₇H₄BrCl₂N₃. Its structure consists of a fused bicyclic system featuring:
The molecular weight is approximately 249.5 g/mol. The compound exhibits distinct spectral characteristics that aid in its identification:
7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine participates in various chemical reactions due to its electrophilic nature. Key reactions include:
These reactions are often facilitated by catalysts such as copper salts or through microwave-assisted techniques that enhance yields and reduce reaction times .
The biological activity of 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is primarily attributed to its ability to interact with various biological targets. It has been studied for its role as an inhibitor in pathways involving kinases, which are crucial in cell signaling processes.
The mechanism often involves:
The physical properties of 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine include:
Chemical properties include:
These properties are essential for determining its suitability in various applications .
7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine finds applications primarily in medicinal chemistry. Its derivatives have been explored for their potential as:
Research continues into optimizing its synthesis and enhancing its biological activity for therapeutic uses .
The synthesis of 7-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1311275-27-0, C₆H₂BrCl₂N₃, MW 266.91 g/mol) relies on sequential halogenation steps to achieve precise regioselectivity. A common approach begins with the preparation of a pyrrolopyrimidine core, followed by bromination at the C7 position and chlorination at C2/C4. The initial step often involves N-bromosuccinimide (NBS)-mediated bromination of a 4-oxo- or 4-chloro-pyrrolo[3,2-d]pyrimidine precursor in anhydrous solvents like tetrahydrofuran (THF) at 0°C. This targets the electron-rich C7 position of the pyrrole ring, yielding intermediates such as 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS 1311275-31-6) [8].
Subsequent chlorination employs aggressive reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to convert carbonyl groups or amino substituents to chloropyrimidines. For example, heating a 2-aminopyrrolopyrimidine with excess POCl₃ at 115°C replaces the C2 amine with chlorine while preserving the C7 bromine [9]. The order of halogenation is critical: Bromination before chlorination minimizes unwanted polychlorinated byproducts due to the decreased electron density at C7 post-bromination.
Key Halogenation Challenges and Solutions:
Table 1: Halogenation Methods for Key Intermediates
Target Position | Reagent | Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
C7 Bromination | NBS | 0°C, THF, 2–4 h | 80–85 | High C7 regioselectivity |
C2/C4 Chlorination | POCl₃ (excess) | Reflux, 115°C, 5 h | 65–75 | Simultaneous cyclization |
C4 Chlorination | SOCl₂ | RT, 12 h | 60–70 | Mild for acid-sensitive substrates |
Phosphorus oxychloride (POCl₃) serves dual roles in pyrrolopyrimidine chemistry: facilitating nucleophilic chlorination and enabling dehydrative cyclization. In the synthesis of 7-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, POCl₃ replaces hydroxyl or amino groups with chlorine via a two-step mechanism. First, it phosphorylates oxygen/nitrogen nucleophiles (e.g., converting C4=O to =OPOCl₂), followed by nucleophilic displacement by chloride. This is particularly effective for converting 4-oxo groups to 4-chloro substituents under reflux conditions (110–120°C) [6].
Beyond chlorination, POCl₃ participates in cyclodehydration reactions. For example, dihydroxy-indenopyrroles undergo POCl₃-mediated deoxygenative aromatization to form fused pyrrolopyrimidines. The reaction proceeds via a cyclic chlorophosphate ester intermediate (Im1), where electrophilic chlorination at the benzylic methyl group coincides with phosphate ring opening and vicinal hydroxyl elimination . This one-pot process achieves simultaneous aromatization and chlorination, yielding chloromethyl derivatives like 2-(chloromethyl)-4-oxo-indeno[1,2-b]pyrrole in 53–74% yield .
Optimized POCl₃ Reaction Parameters:
Table 2: POCl₃-Mediated Reactions in Pyrrolopyrimidine Synthesis
Reaction Type | Substrate | POCl₃ (eq) | Conditions | Product | Yield (%) |
---|---|---|---|---|---|
Dehydrative Chlorination | 7-Bromo-4-hydroxy-pyrrolopyrimidine | 3.0 | DMF, 120°C, 1 h | 7-Bromo-2,4-dichloro derivative | 57 |
Cyclization-Chlorination | Dihydroxy-indenopyrrole | 1.3 | DMF, 60°C, 0.25–7 h | 2-(Chloromethyl)-4-oxo-indenopyrrole | 53–74 |
Vilsmeier-Haack Formylation | Amino-pyrrolopyrimidine | 2.0 | DMF, 60°C, 3 h | Formylated product (unexpected chlorination) | 93 |
Microwave irradiation has emerged as a pivotal tool for optimizing pyrrolopyrimidine synthesis, reducing reaction times from hours to minutes while improving regioselectivity. In the chlorination of 7-bromo-4-hydroxy-pyrrolo[3,2-d]pyrimidine, microwave-assisted POCl₃ reactions (140–170°C, sealed tube) achieve 80–90% conversion in 10–30 minutes, compared to 5–12 hours under conventional heating [5] [6]. This method suppresses side products like hydrolyzed impurities or over-chlorinated species by enabling rapid, uniform heating.
Catalytic strategies further enhance halogenation efficiency. For instance, p-toluenesulfonic acid (PTSA) catalyzes the bromination of p-bromoacetophenone with NBS, yielding α-bromo ketone intermediates in >95% yield within 2 hours [5]. These intermediates undergo cyclocondensation with 2,4-dichloroaniline to form pyrrolopyrimidine cores. Additionally, sodium hydride (NaH) catalysis facilitates N-alkylation at the N5 position, allowing the introduction of groups like benzyloxymethyl or tosyl to modulate pharmacokinetic properties [9].
Impact on Industrial Scalability:
Table 3: Traditional vs. Microwave-Assisted Synthesis
Parameter | Traditional Method | Microwave Method | Advantage |
---|---|---|---|
Reaction Time | 5–16 h | 10–30 min | 10–30x faster kinetics |
Temperature | 110–120°C (reflux) | 140–170°C (sealed vessel) | Higher T without decomposition |
Isolated Yield | 60–75% | 80–89% | 15–25% improvement |
Byproduct Formation | 10–15% (hydrolysis/over-chlorination) | <5% | Enhanced selectivity |
Structural and Electronic Insights
The strategic placement of halogens in 7-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is critical for its biological activity. Bromine at C7 enhances π-stacking with biological targets due to its size and polarizability, while chlorines at C2/C4 facilitate nucleophilic substitution during derivatization. X-ray crystallography confirms coplanarity of the indanone-pyrrole-phenyl network, with the chloromethyl group at C2 adopting an orientation orthogonal to the ring system [9]. This geometry optimizes interactions with kinase active sites, explaining the compound’s potency in anticancer applications (EC₅₀ = 0.014–14.5 μM against diverse cancer lines) [9].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1